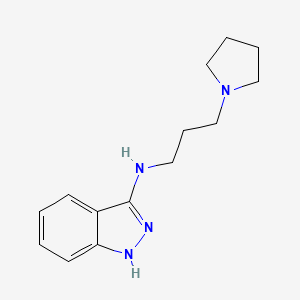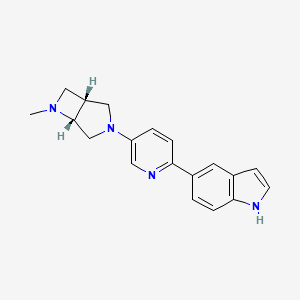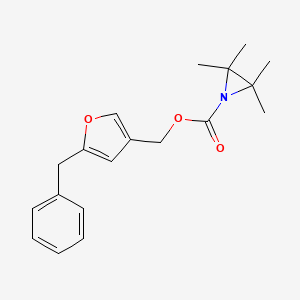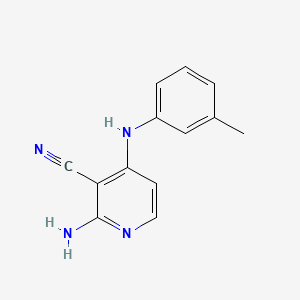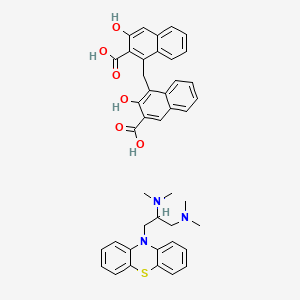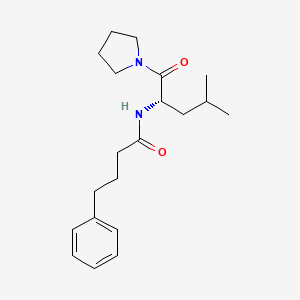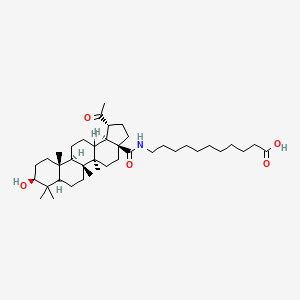
N-(3beta-Hydroxy-30-nor-20-oxolupan-28-oyl)-11-aminoundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3beta-Hydroxy-30-nor-20-oxolupan-28-oyl)-11-aminoundecanoic acid is a complex organic compound that belongs to the class of lupane-type triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a lupane skeleton with various functional groups that contribute to its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxy-30-nor-20-oxolupan-28-oyl)-11-aminoundecanoic acid typically involves multiple steps, including the functionalization of the lupane skeleton and the introduction of the aminoundecanoic acid moiety. Common synthetic routes may include:
Oxidation: of lupane derivatives to introduce the 20-oxo group.
Hydroxylation: at the 3beta position.
Coupling reactions: to attach the aminoundecanoic acid moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3beta-Hydroxy-30-nor-20-oxolupan-28-oyl)-11-aminoundecanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing other complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3beta-Hydroxy-30-nor-20-oxolupan-28-oyl)-11-aminoundecanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Blocking the activity of enzymes involved in disease processes.
Receptor binding: Modulating the activity of receptors on cell surfaces.
Signal transduction: Affecting intracellular signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Betulinic acid: Another lupane-type triterpenoid with similar biological activities.
Oleanolic acid: A triterpenoid with anti-inflammatory and anticancer properties.
Ursolic acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
N-(3beta-Hydroxy-30-nor-20-oxolupan-28-oyl)-11-aminoundecanoic acid is unique due to its specific functional groups and structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
150840-49-6 |
|---|---|
Molecular Formula |
C40H67NO5 |
Molecular Weight |
642.0 g/mol |
IUPAC Name |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13bS)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C40H67NO5/c1-27(42)28-18-23-40(35(46)41-26-14-12-10-8-7-9-11-13-15-33(44)45)25-24-38(5)29(34(28)40)16-17-31-37(4)21-20-32(43)36(2,3)30(37)19-22-39(31,38)6/h28-32,34,43H,7-26H2,1-6H3,(H,41,46)(H,44,45)/t28-,29?,30-,31+,32-,34+,37-,38+,39+,40-/m0/s1 |
InChI Key |
GAVBICAHSHTFPO-QPPLJHNISA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@]2([C@H]1C3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCCC(=O)O |
Canonical SMILES |
CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine](/img/structure/B12725203.png)

![2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile](/img/structure/B12725214.png)
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)


